
1-Naphthylacetonitrile
Overview
Description
1-Naphthylacetonitrile, also known as 1-Naphthaleneacetonitrile, is an organic compound with the molecular formula C₁₂H₉N. It is a derivative of naphthalene, where a nitrile group is attached to the acetonitrile moiety. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylacetonitrile can be synthesized through the reaction of 1-chloromethyl naphthalene with potassium cyanide. The process involves the following steps :
Selection of Raw Materials: Potassium cyanide and 1-chloromethyl naphthalene are selected as the main raw materials.
Heating: Potassium cyanide is heated to 40-43 degrees Celsius, and 1-chloromethyl naphthalene is heated to 30-32 degrees Celsius.
Reaction: The heated potassium cyanide is placed in a reactor, and the 1-chloromethyl naphthalene is added dropwise. The mixture is then heated to 55-70 degrees Celsius and stirred.
Catalysis: A catalyst is added, and the reaction is allowed to proceed at 75-80 degrees Celsius for 30-45 seconds.
Drying and Crystallization: The mixture is transferred to a drying device, dried at 200-240 degrees Celsius, and then crystallized to obtain this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Naphthylacetonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of this compound can lead to the formation of naphthalene carboxylic acids.
Reduction
Reagents: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Conditions: Conducted under controlled temperatures and pressures.
Products: Reduction can convert the nitrile group to an amine, resulting in compounds like 1-naphthylmethylamine.
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a solvent like dichloromethane.
Products: Substitution reactions can introduce halogen atoms into the naphthalene ring, forming halogenated derivatives.
Scientific Research Applications
Synthesis of 1-Naphthylacetonitrile
This compound can be synthesized through various methods, including:
- Synthesis Method : Reacting 1-chloromethyl naphthalene with sodium cyanide in a methanol-water mixture under reflux conditions.
- Yield : Approximately 670-680 g from the reaction .
Applications in Organic Synthesis
This compound is primarily used as an intermediate in organic synthesis. Its applications include:
- Synthesis of Esters : It is utilized in the preparation of 1-naphthylacetate, which is significant in the fragrance industry and as a flavoring agent.
- Fluorescent Materials : Recent studies have shown that derivatives of this compound can exhibit strong solid-state fluorescence, making them useful in optoelectronic devices .
Case Study 1: Fluorescent Isomers
A study on the condensation reaction between naphthylacetonitrile isomers and anthracene aldehyde demonstrated that these compounds exhibited strong solid-state fluorescence. The research highlighted the importance of molecular packing and intramolecular charge transfer, which are crucial for the development of advanced photonic materials .
Compound | Max Fluorescence Wavelength (nm) | Quantum Yield (%) |
---|---|---|
Isomer 1 | 541 | 18.2 |
Isomer 2 | 547 | 6.3 |
Isomer 2-Cl | 489 | 3.6 |
Case Study 2: Catalytic Reactions
In another study, manganese-catalyzed reactions involving saturated nitriles, including this compound, were explored. The results indicated high yields in coupling reactions with O-heterocyclic α,β-unsaturated nitriles, demonstrating its utility in synthetic organic chemistry .
Reaction Type | Yield (%) |
---|---|
Coupling with furanacrylonitrile | 90 |
Reaction with benzyl cyanide | 99 |
Industrial Applications
This compound also finds applications beyond laboratory settings:
- Pharmaceuticals : It serves as a precursor for various pharmaceutical compounds, including anti-inflammatory drugs and other therapeutic agents.
- Agrochemicals : The compound is used in synthesizing pesticides and herbicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 1-Naphthylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of agomelatine, this compound undergoes catalytic hydrogenation and acetylation to form the final product. The catalytic activity of nickel oxide nanoparticles plays a crucial role in this process .
Comparison with Similar Compounds
1-Naphthylacetonitrile can be compared with other similar compounds such as:
2-Naphthylacetonitrile: Similar in structure but with the nitrile group attached to the second position of the naphthalene ring.
1-Naphthylmethylamine: A reduction product of this compound with an amine group instead of a nitrile group.
1-Naphthylacetic acid: An oxidation product with a carboxylic acid group.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industry .
Biological Activity
1-Naphthylacetonitrile (CAS No. 132-75-2) is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.
This compound has the molecular formula and a molecular weight of 167.21 g/mol. It appears as a white to yellow solid with a melting point of 33-35 °C and a boiling point of approximately 323.9 °C at 760 mmHg .
Pharmacological Properties
This compound exhibits various biological activities, including:
- Antiviral Activity : Research has indicated that derivatives of naphthalene compounds, including this compound, can enhance antiviral effects against certain viruses. For instance, the introduction of a 1-naphthoyl substituent to specific antiviral agents has shown improved efficacy .
- Neuropharmacological Effects : The compound is noted for its role in the synthesis of agomelatine, an antidepressant that acts on melatonergic receptors and serotonin receptors. Agomelatine's synthesis involves the transformation of this compound, indicating its importance in developing neuroactive pharmaceuticals .
- Antioxidant Properties : Some studies suggest that compounds related to this compound possess antioxidant capabilities, which may contribute to their therapeutic potential in oxidative stress-related conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : As a precursor in the synthesis of agomelatine, it may influence melatonin and serotonin receptor pathways, contributing to mood regulation and sleep modulation.
- Inhibition of Viral Replication : The structural characteristics of naphthalene derivatives allow them to interact with viral proteins, potentially inhibiting replication processes .
Table 1: Summary of Biological Activities
Research Insights
- A study published in the Chemistry and Pharmaceutical Bulletin highlighted the improved antiviral activity when naphthalene derivatives were incorporated into existing antiviral frameworks, suggesting that this compound could serve as a valuable building block for drug development .
- In another investigation focused on neuropharmacology, researchers synthesized various derivatives from this compound to evaluate their effects on serotonin receptors, finding promising results that support further exploration into their therapeutic applications .
- Toxicological assessments have shown that while this compound has beneficial properties, it also poses risks such as irritation upon contact with skin or eyes, emphasizing the need for careful handling in research and industrial applications .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 1-Naphthylacetonitrile?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanoethylation of 1-naphthol derivatives. Characterization requires verifying purity and structure via GC-MS , NMR (¹H/¹³C), and FTIR to confirm the nitrile group (C≡N stretch at ~2240 cm⁻¹) and aromatic protons. For new compounds, elemental analysis (C, H, N) and melting point determination (lit. range: 33–35°C) are essential . Experimental protocols must detail reagent ratios, solvents, and purification steps to ensure reproducibility .
Q. How should researchers handle safety and toxicity concerns when working with this compound?
- Methodological Answer : Safety protocols must align with its GHS hazard classification (Warning: H302, H312, H332). Use PPE including gloves, eye protection, and fume hoods. Toxicity studies indicate potential respiratory and dermal irritation; acute exposure limits are not well-documented, so occupational biomonitoring is advised. Refer to ATSDR guidelines for handling aromatic nitriles, emphasizing proper ventilation and spill containment .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
- Methodological Answer : Use HPLC-UV (λ = 254 nm) or GC-FID with polar capillary columns (e.g., DB-WAX) for separation. For trace analysis, LC-MS/MS in MRM mode (m/z 167 → 141) improves sensitivity. Validate methods with spike-recovery tests in matrices like water or soil, ensuring detection limits ≤ 1 ppm .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
- Methodological Answer : Discrepancies in degradation rates (e.g., hydrolysis vs. photolysis) require controlled experiments under standardized conditions (pH, light intensity). Use QSAR models to predict half-lives and compare with empirical data. Cross-reference studies using EPA Method 1667 for carbonyl derivatives to identify analytical biases . Apply risk-of-bias assessment tools (e.g., Table C-7 in ATSDR profiles) to evaluate study design rigor .
Q. What strategies optimize experimental design for studying this compound’s metabolic pathways in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation in vitro (e.g., liver microsomes). Combine high-resolution mass spectrometry (HRMS) and NMR-based metabolomics to identify intermediates. Control for enzymatic activity (e.g., CYP450 inhibition assays) and validate findings with kinetic modeling (e.g., Michaelis-Menten parameters) .
Q. How do structural modifications of this compound influence its reactivity in organic synthesis?
- Methodological Answer : Systematic substitutions (e.g., electron-withdrawing groups at the naphthyl ring) can be tested via DFT calculations to predict electrophilicity. Experimentally, compare reaction yields in cross-coupling (e.g., Suzuki-Miyaura) or cycloaddition reactions. Use Hammett plots to correlate substituent effects with reaction rates .
Q. Data Contradiction and Validation
Q. What methodologies address conflicting reports on this compound’s mutagenicity?
- Methodological Answer : Conduct Ames tests with TA98 and TA100 strains under metabolic activation (S9 mix). Compare results against structural analogs (e.g., benzyl cyanide) and apply Benford’s Law to detect data anomalies. Use meta-analysis to aggregate findings, weighting studies by sample size and protocol adherence (e.g., OECD guidelines) .
Q. Environmental and Toxicological Impact
Q. What advanced models predict the bioaccumulation potential of this compound in aquatic ecosystems?
- Methodological Answer : Apply fugacity-based models (e.g., EQC Level III) using logP (experimental: ~2.1) and BCF data. Validate with field studies measuring tissue concentrations in indicator species (e.g., Daphnia magna). Incorporate molecular docking simulations to assess binding affinity with biomolecules (e.g., acetylcholinesterase) .
Properties
IUPAC Name |
2-naphthalen-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRMWUNUKVUHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059630 | |
Record name | 1-Naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-75-2 | |
Record name | 1-Naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Naphthaleneacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthylacetonitrile | |
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Record name | 1-Naphthaleneacetonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.618 | |
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Record name | 1-NAPHTHALENEACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV0P82P2R0 | |
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Synthesis routes and methods
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